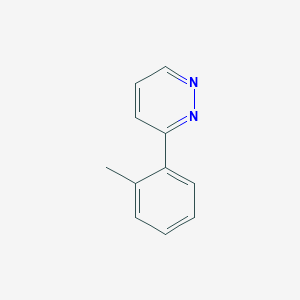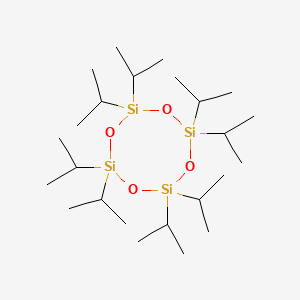![molecular formula C29H34N2 B14196937 2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole] CAS No. 918897-46-8](/img/structure/B14196937.png)
2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane is an organic compound that features a unique structure with two mesityl-substituted pyrrole rings connected to a central propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane typically involves the reaction of mesityl-substituted pyrrole with a suitable propane derivative. One common method is the condensation reaction between 5-mesityl-1H-pyrrole-2-carbaldehyde and propane-1,3-diamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated mesityl-pyrrole compounds.
Applications De Recherche Scientifique
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Industry: Utilized in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane depends on its specific application. In biological systems, it may interact with cellular components through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can influence cellular processes and pathways, leading to potential therapeutic effects. In materials science, the compound’s electronic properties are harnessed to improve the performance of electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(5-phenyl-1H-pyrrole-2-yl)propane: Similar structure but with phenyl groups instead of mesityl groups.
2,2-Bis(5-tolyl-1H-pyrrole-2-yl)propane: Contains tolyl groups instead of mesityl groups.
2,2-Bis(5-tert-butyl-1H-pyrrole-2-yl)propane: Features tert-butyl groups instead of mesityl groups.
Uniqueness
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane is unique due to the presence of mesityl groups, which provide steric hindrance and influence the compound’s electronic properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe in biological imaging.
Propriétés
Numéro CAS |
918897-46-8 |
|---|---|
Formule moléculaire |
C29H34N2 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
2-(2,4,6-trimethylphenyl)-5-[2-[5-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]propan-2-yl]-1H-pyrrole |
InChI |
InChI=1S/C29H34N2/c1-17-13-19(3)27(20(4)14-17)23-9-11-25(30-23)29(7,8)26-12-10-24(31-26)28-21(5)15-18(2)16-22(28)6/h9-16,30-31H,1-8H3 |
Clé InChI |
PFKCHWAFVMWGNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=CC=C(N2)C(C)(C)C3=CC=C(N3)C4=C(C=C(C=C4C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)

![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)
![[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene](/img/structure/B14196894.png)
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)

![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)



